Benzoic acid, 2-(1-pyrenylcarbonyl)-

Overview

Description

Molecular Structure Analysis

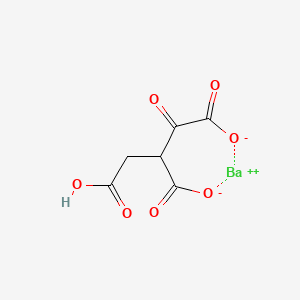

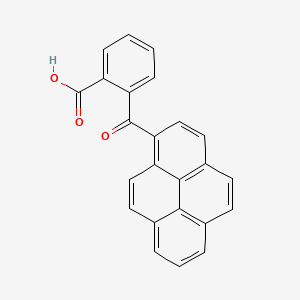

The molecular structure of Benzoic acid, 2-(1-pyrenylcarbonyl)- is represented by the formula C24H14O3. For more detailed structural information, you may refer to resources like ChemSpider or PubChem .Physical And Chemical Properties Analysis

Benzoic acid, 2-(1-pyrenylcarbonyl)- has a molecular formula of C24H14O3 and a molecular weight of 350.4 g/mol. For more detailed physical and chemical properties, you may refer to resources like ChemSpider or PubChem .Scientific Research Applications

Auxin Transport Inhibition

2-(1-Pyrenoyl)benzoic acid is a significant inhibitor of auxin transport, as evidenced by its ability to prevent the polar transport of indoleacetic acid in bean petioles. Its activity is comparable to other known auxin transport inhibitors and impacts apical dominance and the responses to geotropism and phototropism in plants (Katekar & Geissler, 1977).

Role in Organic Synthesis

2-(1-Pyrenylcarbonyl)benzoic acid and similar compounds play a role in the synthesis of biologically active aza-anthraquinones, which have applications in organic chemistry and potential therapeutic uses. The synthesis process includes a deprotonation-condensation sequence, showcasing the compound's utility in creating complex molecular structures (Rebstock et al., 2004).

Photocatalytic Degradation Studies

Benzoic acid derivatives, including 2-(1-pyrenylcarbonyl)-benzoic acid, are subjects of study in the field of photocatalytic degradation. Research on the degradation of benzoic acid in water over TiO2 suspensions has revealed insights into the processes that lead to the incineration of such compounds, which is essential for environmental chemistry and pollution control (Velegraki & Mantzavinos, 2008).

Applications in Organic Catalysis

Studies on ionic liquids containing plant-derived benzoate anions, including 2-(1-pyrenylcarbonyl)-benzoic acid, demonstrate their application in organic catalysis. These compounds have shown effectiveness in the synthesis of tetrahydrobenzo[b]pyran and its derivatives, especially in aqueous medium under ultrasound assistance (Javed et al., 2021).

Role in Salicylic Acid Biosynthesis

Benzoic acid, including its derivatives, is a precursor in the biosynthesis of salicylic acid, an important plant hormone. Studies on benzoic acid 2-hydroxylase (BA2H) in tobacco plants highlight the conversion process of benzoic acid to salicylic acid, which is crucial for understanding plant physiology and defense mechanisms (León et al., 1995).

Exploration in Photophysical Properties

Research involving lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which are structurally related to 2-(1-pyrenylcarbonyl)-benzoic acid, delves into the syntheses, crystal structures, and photophysical properties of these compounds. Such studies are pivotal in the development of new materials with potential applications in luminescence and catalysis (Sivakumar et al., 2011).

properties

IUPAC Name |

2-(pyrene-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O3/c25-23(18-6-1-2-7-20(18)24(26)27)19-13-11-16-9-8-14-4-3-5-15-10-12-17(19)22(16)21(14)15/h1-13H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRVLFGKHXZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)